molecular formula C12H17Cl2NO2 B3325057 Baclofen Ethyl Ester Hydrochloride CAS No. 204503-99-1

Baclofen Ethyl Ester Hydrochloride

Cat. No.: B3325057
CAS No.: 204503-99-1
M. Wt: 278.17 g/mol
InChI Key: HRLCMVZWOZYWPD-UHFFFAOYSA-N
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Description

Overview of Gamma-Aminobutyric Acid (GABA) Analogs and Research Significance

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability. nih.govwikipedia.org A deficiency in GABAergic neurotransmission has been linked to a variety of neurological and psychiatric disorders. nih.gov However, GABA itself has limited therapeutic utility due to its inability to effectively cross the blood-brain barrier. wikipedia.org

This limitation has spurred the development of GABA analogs, which are structurally similar to GABA but possess modified physicochemical properties that allow for better penetration into the CNS. nih.govresearchgate.net These analogs, such as gabapentin (B195806) and pregabalin, are designed to modulate the GABAergic system and have found applications in treating conditions like epilepsy, neuropathic pain, and anxiety disorders. researchgate.netmdpi.com Baclofen (B1667701) is a notable GABA analog that specifically acts as an agonist at GABA-B receptors. nih.govnih.gov The research into GABA analogs is significant as it seeks to provide more effective treatments for a range of neurological conditions by targeting the GABA system. nih.gov

Rationale for Prodrug Development Strategies in Medicinal Chemistry Research

Prodrugs are inactive or less active molecules that are converted into an active drug within the body through enzymatic or chemical processes. irjmets.comnih.gov This strategy is a cornerstone of modern medicinal chemistry, employed to overcome undesirable drug properties. rsc.org The primary goals of prodrug design include improving solubility, increasing permeability across biological membranes like the gastrointestinal tract and the blood-brain barrier, enhancing stability, and enabling targeted drug delivery. irjmets.comijnrd.org

By masking or altering certain functional groups of a parent drug, a prodrug can exhibit improved pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, esterification, the process of forming an ester, is a common technique used to increase the lipophilicity of a drug, which can facilitate its absorption. ijnrd.org Research indicates that a significant percentage of newly approved drugs are, in fact, prodrugs, highlighting the success and continued importance of this approach in drug development. nih.gov

Academic Research Landscape of Baclofen and its Ester Derivatives

Academic research on baclofen has explored its synthesis, pharmacological properties, and various therapeutic applications since its initial development. taylorandfrancis.comthieme-connect.comnih.gov While effective, baclofen's therapeutic use can be limited by factors such as its hydrophilic nature, which restricts its passage across the blood-brain barrier. taylorandfrancis.com This has led to investigations into prodrug strategies, including the synthesis of ester derivatives like Baclofen Ethyl Ester.

Studies have focused on synthesizing various baclofen esters and evaluating their physicochemical properties and biological activity. nih.govresearchgate.net For example, research has investigated the lipophilicity of different baclofen esters, including the methyl, ethyl, propyl, and butyl esters, and correlated this with their ability to interact with transport proteins at the blood-brain barrier. nih.gov The central hypothesis driving this research is that by increasing the lipophilicity of baclofen through esterification, it may be possible to enhance its brain penetration and, consequently, its therapeutic efficacy. nih.gov The synthesis of these derivatives often involves standard esterification procedures, and their characterization is confirmed through various analytical techniques. researchgate.netsphinxsai.com

Compound Information

Compound NameSynonymsCAS NumberMolecular Formula
Baclofen Ethyl Ester Hydrochloridebeta-(Aminomethyl)-4-chlorobenzenepropanoic Acid Ethyl Ester Hydrochloride204503-99-1C12H17Cl2NO2
Baclofenβ-(4-chlorophenyl)-γ-aminobutyric acid1134-47-0C10H12ClNO2
Gamma-Aminobutyric AcidGABA56-12-2C4H9NO2
Gabapentin60142-96-3C9H17NO2
Pregabalin148553-50-8C8H17NO2

Detailed Research Findings

Click to expand
Research FocusKey Findings
Lipophilicity of Baclofen Esters A study determined the octanol-water distribution coefficients (log D) for baclofen and its ester derivatives. The log D value for baclofen was -0.96, while the ethyl ester had a log D of 0.77, indicating increased lipophilicity. nih.gov
Blood-Brain Barrier Permeation Research on the methyl ester of baclofen showed that despite an affinity for the P-glycoprotein efflux pump, brain concentrations of the methyl ester were significantly higher than those of baclofen itself after administration in rats. However, the subsequent levels of baclofen in the brain were lower than when baclofen was administered directly, suggesting incomplete hydrolysis of the ester back to the parent drug. nih.gov
Synthesis Various synthetic routes for baclofen and its derivatives have been explored in academic literature. One approach involves starting with 4-chlorobenzaldehyde (B46862) and proceeding through several intermediates to yield baclofen. sphinxsai.com Another method describes the preparation of chiral baclofen through the asymmetric esterification of 3-(4-chlorophenyl)glutaric anhydride. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9;/h3-6,10H,2,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLCMVZWOZYWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Studies

Synthesis Pathways of Baclofen (B1667701) Ethyl Ester Hydrochloride

The creation of baclofen ethyl ester hydrochloride is fundamentally linked to the synthesis of its parent compound, baclofen. The process typically involves the initial synthesis of baclofen, followed by an esterification reaction to produce the ethyl ester, which is then converted to its hydrochloride salt.

Esterification Reactions and Mechanisms

The primary method for synthesizing baclofen ethyl ester from baclofen is through Fischer esterification. This acid-catalyzed reaction involves treating baclofen, which contains a carboxylic acid functional group, with ethanol (B145695). The use of hydrochloric acid (HCl) as a catalyst is particularly convenient as it also facilitates the formation of the final hydrochloride salt in the same step.

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of baclofen's carboxylic acid group is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of ethanol attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized intermediate.

Deprotonation: The proton on the remaining carbonyl oxygen is removed, regenerating the acid catalyst and yielding the final ethyl ester product.

Simultaneously, the basic amino group on the baclofen molecule reacts with HCl to form the ammonium (B1175870) hydrochloride salt.

Alternative Synthetic Routes for Baclofen Precursors

The synthesis of the baclofen precursor is a critical step, and numerous pathways have been developed over the years. These routes often start with commercially available materials like 4-chlorobenzaldehyde (B46862).

Route NameStarting MaterialsKey Intermediates/ReactionsReference(s)
Claisen Condensation Route 4-chlorobenzaldehyde, Ethyl acetoacetate (B1235776)β-(p-chlorophenyl) glutaric acid, β(p-chlorophenyl) glutarimid, Hofmann rearrangement ajchem-b.compnu.ac.ir
Michael Addition Route 4-chlorobenzaldehyde, Nitromethane (B149229), Diethyl malonatep-chloro-β-nitrostyrene, Michael addition, Reduction, Decarboxylation brieflands.comgoogle.com
Cyanohydrin Route 4-chlorobenzaldehyde, Sodium cyanide4-chlorophenyl cyanohydrin, 4-chlorobenzoylcyanide, Wittig-type reaction sphinxsai.com
Direct C-C Bond Formation 4-chlorobenzyl cyanide, Chloroacetic acid3-(4-Chlorophenyl)-3-cyanopropanoic acid, Nitrile reduction thieme-connect.com

One established method involves a Claisen condensation of ethyl acetoacetate with p-chlorobenzaldehyde, which eventually forms β-(p-chlorophenyl) glutaric acid. pnu.ac.ir This intermediate is then converted to a cyclic imide, which undergoes a Hofmann rearrangement to yield baclofen. ajchem-b.compnu.ac.ir

Another significant pathway begins with the condensation of p-chloro benzaldehyde (B42025) and nitromethane to form a β-nitrostyrene derivative. brieflands.com This intermediate then reacts with diethyl malonate via a Michael addition. Subsequent reduction of the nitro group and decarboxylation of the malonic ester portion produces the baclofen backbone. brieflands.com

A novel industrial approach utilizes the C-C bond formation between 4-chlorobenzyl cyanide and chloroacetic acid, followed by the reduction of the nitrile group to form the primary amine of baclofen. thieme-connect.com This two-step process is noted for being cost-effective and commercially viable. thieme-connect.com

Green Chemistry Approaches in Baclofen Synthesis Research

The development of recyclable organocatalysts represents another advancement. A lipophilic cinchona squaramide organocatalyst has been used for the gram-scale, enantioselective synthesis of a baclofen precursor with high yield and enantiomeric excess, and the catalyst can be recovered and reused. beilstein-journals.org Research into "on water" organocatalytic reactions, which use water as the reaction medium, further contributes to the green synthesis of baclofen and its analogues. rsc.org The industrial synthesis involving C-C bond formation from 4-chlorobenzyl cyanide is also highlighted as an environmentally friendly process. thieme-connect.com

Derivatization for Research Purposes

Derivatization of the baclofen molecule, particularly through esterification, is a key strategy used by researchers to create new chemical entities for scientific investigation. These derivatives are crucial for studying how molecular properties affect biological activity.

Synthesis of Baclofen Ester Prodrug Candidates

Baclofen ethyl ester is a member of a series of ester prodrugs designed to improve the parent drug's physicochemical properties. nih.gov Prodrugs are inactive compounds that are converted into an active drug within the body. For baclofen, esterification of the carboxylic acid group increases lipophilicity (fat solubility), which is hypothesized to improve its ability to cross the blood-brain barrier. nih.gov

Researchers have synthesized a range of baclofen esters—including methyl, ethyl, propyl, and butyl esters—to study this effect. nih.govnih.gov The lipophilicity of these compounds is often quantified by the octanol-water distribution coefficient (Log D), where a higher value indicates greater lipid solubility.

CompoundLog D Value
Baclofen-0.96
Baclofen methyl ester0.48
Baclofen ethyl ester 0.77
Baclofen 1-propyl ester1.31
Baclofen 2-propyl ester1.27
Baclofen butyl ester1.42
Data sourced from a study on the lipophilicities of baclofen ester prodrugs. nih.gov

The synthesis of these prodrug candidates allows for the systematic evaluation of how changes in the ester group affect properties like membrane permeability and interaction with transport proteins. nih.govnih.gov

Preparation of Baclofen Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds (analogues) to determine which molecular features are essential for biological activity. This research provides insight into the drug's pharmacophore—the precise arrangement of functional groups required to bind to its biological target, the GABAB receptor. nih.gov

SAR studies on baclofen have shown that the p-chlorophenyl, amino, and carboxyl groups are all critical for its activity. nih.gov To further probe these interactions, researchers have synthesized various analogues. One approach involves creating conformationally restricted analogues to understand the optimal three-dimensional shape for receptor binding. nih.gov Six such rigid analogues were synthesized by introducing methylene, ethylene, or propylene (B89431) bridges to lock the molecule's orientation, mimicking the solid-state conformation of baclofen. nih.gov Another strategy involved adding chlorine atoms to the ortho positions of the phenyl ring to create steric hindrance and observe the effect on activity. nih.gov The synthesis and subsequent biological evaluation of these tailored molecules are fundamental to mapping the requirements of the GABAB receptor. nih.govnih.gov

Chiral Synthesis and Enantiomeric Resolution

The therapeutic activity of baclofen is known to reside almost exclusively in the (R)-enantiomer. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure (R)-baclofen and its derivatives, such as the ethyl ester hydrochloride, has been a significant area of research. Methodologies for achieving this encompass both the direct asymmetric synthesis of a specific enantiomer and the resolution of a racemic mixture.

A key strategy in obtaining enantiomerically pure baclofen esters involves enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the enzymatic resolution of racemic esters of baclofen precursors has been effectively demonstrated.

One notable approach involves the hydrolysis of a racemic nitro-ester intermediate, such as methyl 3-(4-chlorophenyl)-4-nitrobutanoate, using the enzyme α-chymotrypsin. thieme-connect.com In this process, the enzyme selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. thieme-connect.com When the reaction is halted at approximately 53% conversion, the unreacted (R)-ester can be isolated with very high enantiomeric excess (ee). thieme-connect.com This enantiopure (R)-nitro ester serves as a direct precursor to (R)-baclofen, which can then be esterified to the ethyl ester. The subsequent steps would involve the reduction of the nitro group to an amine, followed by esterification with ethanol under acidic conditions to yield (R)-baclofen ethyl ester hydrochloride.

Another successful enzymatic resolution strategy employs the hydrolysis of a racemic amino-ester, such as butyl 4-amino-3-(4-chlorophenyl)butanoate, again using α-chymotrypsin. thieme-connect.com This reaction yields the (S)-pyrrolidinone and the unreacted (R)-amino ester with high enantiomeric purity. thieme-connect.com The resulting (R)-amino ester can then be directly used or its butyl group can be transesterified to an ethyl group to form the target compound.

The following table summarizes the typical outcomes of such enzymatic resolutions of baclofen ester precursors.

Racemic SubstrateEnzymeProduct 1 (Enantiomer, Yield, ee)Product 2 (Enantiomer, Yield, ee)
Methyl 3-(4-chlorophenyl)-4-nitrobutanoateα-Chymotrypsin(R)-ester (42%, 99.9% ee)(S)-acid (43%, 96% ee)
Butyl 4-amino-3-(4-chlorophenyl)butanoateα-Chymotrypsin(R)-ester (Recovered, 97% ee)(S)-pyrrolidinone (98% ee)

Beyond enzymatic methods, diastereomeric resolution has also been employed. This classical technique involves reacting the racemic baclofen with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. A patent describes a process where a diastereomeric mixture of a baclofen precursor is recrystallized from ethyl acetate (B1210297) to yield the desired diastereomer with a diastereomeric excess (de) of 99%. google.com Following separation, the chiral auxiliary is removed to give the enantiomerically pure baclofen, which can then be converted to its ethyl ester hydrochloride.

Direct asymmetric synthesis of baclofen precursors is another powerful approach. For example, the asymmetric Michael addition of nitromethane to a chiral auxiliary-containing compound can produce the desired stereocenter with high diastereoselectivity. thieme-connect.com Subsequent hydrolysis and reduction steps yield the enantiopure baclofen. thieme-connect.com

Prodrug Design and Biopharmaceutical Research

Prodrug Strategy for Enhanced Bioperformance

The fundamental goal of prodrug design for CNS delivery is to transiently modify a drug's physicochemical properties to facilitate its transport across the BBB. nih.gov Prodrugs are bioreversible derivatives that convert back to the active parent drug in vivo through enzymatic or chemical means. researchgate.net For CNS-targeted drugs, the primary strategy involves increasing lipophilicity. nih.gov The BBB is a lipid-like barrier that is more permeable to fat-soluble molecules. By masking the polar functional groups of a drug, such as the carboxylic acid and amine groups in baclofen (B1667701), its lipophilicity can be increased, thereby favoring passive diffusion across the brain capillary endothelial cells that form the BBB. nih.govmdpi.com

An ideal CNS prodrug should exhibit a delicate balance: it must be lipophilic enough to cross the BBB but also sufficiently water-soluble for formulation and distribution. mdpi.com Furthermore, it should be stable in the systemic circulation to avoid premature conversion but be rapidly hydrolyzed within the brain to release the active parent drug. nih.govmdpi.com This "trapping" of the more hydrophilic parent drug within the CNS can lead to higher and more sustained concentrations at the target site. nih.gov

Esterification is a common and effective method for increasing the lipophilicity of drugs containing carboxylic acid groups. nih.gov In the case of baclofen, converting its carboxylic acid moiety into an ethyl ester significantly alters its physical properties. This structural modification masks the polar carboxyl group, leading to a substantial increase in its lipid solubility.

Research has quantified this change using the octanol-water distribution coefficient (Log D), a standard measure of lipophilicity. Studies on a series of baclofen esters have shown a clear trend of increasing lipophilicity with the size of the ester group. nih.gov This enhanced lipophilicity is a critical factor in research settings for improving the potential of the compound to permeate the BBB compared to the parent drug, baclofen. researchgate.net

Table 1: Physicochemical Properties of Baclofen and its Ester Prodrugs

CompoundLog D ValueReference
Baclofen-0.96 nih.gov
Baclofen Methyl Ester0.48 nih.gov
Baclofen Ethyl Ester0.77 nih.gov
Baclofen 1-Propyl Ester1.31 nih.gov
Baclofen 2-Propyl Ester1.27 nih.gov
Baclofen Butyl Ester1.42 nih.gov

This table presents the octanol-water distribution coefficients (Log D) as a measure of lipophilicity for baclofen and a series of its ester prodrugs. A higher Log D value indicates greater lipophilicity.

Preclinical Bioconversion and Pharmacokinetics of the Prodrug

For a prodrug to be effective, it must not only reach its target but also efficiently convert to the active parent compound. Preclinical studies involving baclofen ethyl ester focus on its hydrolysis kinetics and the resulting concentration of baclofen in both systemic circulation and, crucially, the brain.

The conversion of ester prodrugs back to their active carboxylic acid form is typically mediated by esterase enzymes present in blood, plasma, and various tissues. mdpi.com In vitro studies are essential for characterizing the rate and extent of this bioactivation. These systems, which may use plasma or tissue homogenates, allow researchers to determine the prodrug's stability and its conversion half-life.

An effective analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to simultaneously track the disappearance of the prodrug (e.g., baclofen ethyl ester) and the appearance of the parent drug (baclofen). nih.govresearchgate.net The goal is to design a prodrug that is relatively stable in plasma to allow for sufficient distribution to the CNS, but susceptible to hydrolysis by enzymes within the brain to ensure local activation. mdpi.com However, a significant challenge is that plasma esterase activity can often be much higher than that in brain tissue, potentially leading to premature systemic hydrolysis and limiting the amount of intact prodrug that reaches the CNS. mdpi.com

Animal models, primarily in rats, are used to assess the in vivo performance of baclofen ester prodrugs. nih.govnih.gov Following administration of the prodrug, researchers measure the concentrations of both the ester and the parent baclofen in blood and brain tissue over time. nih.gov

One study investigating a series of baclofen ester and carbamate (B1207046) prodrugs found that after intraperitoneal administration of a baclofen ethyl ester, only trace amounts of baclofen were detected in rat brain tissue. nih.gov In contrast, administration of the parent baclofen did lead to measurable brain levels, although these were limited by its poor BBB penetration. nih.gov Another study focusing on the methyl ester of baclofen found that while the ester itself reached significantly higher brain concentrations than baclofen, the subsequent levels of baclofen generated from this ester were lower than those achieved by direct baclofen administration, suggesting only partial hydrolysis of the prodrug in the brain. nih.gov These findings highlight the critical importance of the rate of hydrolysis within the CNS for the success of this prodrug strategy.

Baclofen is a chiral molecule and exists as two enantiomers: R-(-)-baclofen and S-(+)-baclofen. The pharmacological activity of baclofen resides almost exclusively in the R-enantiomer. mdpi.comnih.gov Research has revealed significant stereoselectivity in both the transport and metabolism of these enantiomers.

Studies in rats have shown that the transport of R-baclofen across the blood-brain barrier is significantly more efficient than that of the S-enantiomer. nih.gov The BBB clearance for R-baclofen was found to be approximately four times higher than for S-baclofen. nih.gov

Furthermore, metabolic studies in humans have identified a stereoselective difference in how the enantiomers are processed. mdpi.com The S-enantiomer of baclofen undergoes oxidative deamination to a significant metabolite, while the active R-enantiomer does not appear to be metabolized in this way. mdpi.com This leads to higher plasma concentrations and exposure of R-baclofen compared to S-baclofen in the hours following administration of the racemic mixture. mdpi.com This stereoselective metabolism and transport are critical considerations in the research and development of baclofen-related compounds, as administering a specific enantiomer (e.g., R-baclofen, also known as arbaclofen) results in a different pharmacokinetic and metabolic profile than administering the racemic mixture. mdpi.com

Blood-Brain Barrier (BBB) Permeation Research

The therapeutic efficacy of centrally acting agents is contingent upon their ability to cross the highly selective blood-brain barrier (BBB). Baclofen, a gamma-aminobutyric acid (GABA) agonist, exhibits limited central nervous system (CNS) availability due to its hydrophilic nature and poor ability to penetrate the BBB. lioresal.comnih.gov This has spurred research into prodrug strategies, such as the synthesis of baclofen ethyl ester, to enhance brain delivery.

The primary mechanism investigated for enhancing the CNS penetration of baclofen is the prodrug approach, specifically through esterification. By converting the carboxylic acid group of baclofen into an ester, such as baclofen ethyl ester, the lipophilicity of the molecule is significantly increased. nih.gov This chemical modification is based on the hypothesis that more lipophilic compounds can more readily partition into and diffuse across the lipid membranes of the endothelial cells that form the BBB. nih.gov

Research has quantified this increase in lipophilicity through measurements of octanol-water distribution coefficients (Log D). Studies comparing baclofen to a series of its alkyl ester prodrugs demonstrate a clear trend of increasing lipophilicity with the addition and elongation of the ester group. nih.gov For instance, baclofen itself is hydrophilic with a negative Log D value, whereas its ester derivatives, including the ethyl ester, show progressively higher positive Log D values, indicating greater lipid solubility. nih.gov This enhanced lipophilicity is the key physiochemical property intended to improve passive diffusion across the BBB. nih.govnih.gov While this strategy increases the potential for the prodrug to enter the brain, its ultimate success depends on its subsequent hydrolysis back to the active parent drug, baclofen, within the CNS. nih.gov

Table 1: Lipophilicity of Baclofen and its Ester Prodrugs This table displays the octanol-water distribution coefficients (Log D), a measure of lipophilicity, for baclofen and several of its ester derivatives as determined in a preclinical study. A higher Log D value indicates greater lipophilicity.

CompoundLog D Value
Baclofen-0.96
Baclofen Methyl Ester0.48
Baclofen Ethyl Ester0.77
Baclofen 1-Propyl Ester1.31
Baclofen 2-Propyl Ester1.27
Baclofen Butyl Ester1.42
Data sourced from a study by Leisen et al. (2003). nih.gov

While increasing lipophilicity is a primary strategy for enhancing BBB penetration, the role of active efflux transporters, particularly P-glycoprotein (P-gp), presents a significant biological hurdle. nih.govnih.gov P-glycoprotein is an ATP-dependent efflux pump located on the luminal membrane of brain capillary endothelial cells, where it functions as a protective barrier by actively extruding a wide range of xenobiotics from the brain back into the bloodstream. nih.govtg.org.au

In preclinical research, the interaction of baclofen and its ester prodrugs with P-gp has been specifically evaluated. In vitro studies using P-gp-overexpressing cells have shown that while baclofen itself has a negligible affinity for P-gp, its ester derivatives are substrates for this efflux transporter. nih.gov Research findings indicate a direct correlation between the lipophilicity of the baclofen esters and their affinity for P-gp. nih.gov As the lipophilicity of the ester chain increases, so does its interaction with the transporter. nih.gov

This was demonstrated in a radioligand binding assay where the baclofen esters competed with a known P-gp substrate. nih.gov The results, expressed as IC50 values (the concentration required to inhibit 50% of the binding of the radioligand), showed that the esters, including baclofen ethyl ester, had measurable affinities for P-gp, unlike the parent drug. nih.gov This suggests that while the increased lipophilicity of baclofen ethyl ester aids its passive diffusion towards the BBB, its efficacy in reaching the brain is simultaneously counteracted by P-gp-mediated efflux. nih.gov

Table 2: Affinity of Baclofen Esters for P-glycoprotein (P-gp) This table shows the in vitro affinity of baclofen and its ester prodrugs for the P-gp efflux transporter, measured by their ability to inhibit the binding of a radioligand ([3H]-talinolol). A lower IC50 value indicates a higher affinity for P-gp.

CompoundP-gp Affinity (IC50, µM)
BaclofenNegligible
Baclofen Methyl Ester1300
Baclofen 2-Propyl Ester290
Data sourced from a study by Leisen et al. (2003). nih.gov Note: Data for ethyl, 1-propyl, and butyl esters were reported as falling within the range of the methyl and 2-propyl esters.

Optimizing the brain distribution of baclofen through prodrugs like baclofen ethyl ester involves navigating the complex balance between passive influx and active efflux at the BBB. Research in this area focuses on several strategies.

The fundamental strategy is the esterification of baclofen to increase lipophilicity, thereby enhancing its ability to cross the BBB. nih.gov However, research has shown this is not always sufficient. For example, in one preclinical study, while the methyl ester of baclofen resulted in significantly higher brain concentrations of the ester compared to baclofen administration, the subsequent hydrolysis to baclofen within the brain was found to be only partial. nih.gov Another study noted that following administration of the ethyl ester in rats, only trace amounts of baclofen were detected in brain tissue. nih.gov

This highlights a critical aspect of the prodrug strategy: the linker group must not only facilitate BBB penetration but also be efficiently cleaved by enzymes present in the CNS to release the active drug. nih.gov The choice of the ester or another promoiety is therefore crucial. Research has explored other prodrugs, such as carbamates, with some showing more promising results in terms of delivering the parent drug to the brain in preclinical models. nih.gov

A further strategy involves overcoming the effects of efflux transporters like P-glycoprotein. Since baclofen esters are P-gp substrates, their net accumulation in the brain is limited. nih.gov Research into co-administration with P-gp inhibitors could be a theoretical approach to increase the brain concentration of the ester prodrugs, although this adds complexity and potential for drug-drug interactions. nih.govnih.gov

More advanced research strategies for CNS delivery include designing prodrugs that target influx transporters at the BBB. For example, the development of arbaclofen (B1665165) placarbil, a prodrug of R-baclofen, was designed to utilize the monocarboxylate type 1 transporter (MCT1) for active uptake into the brain, representing a more sophisticated approach to bypass efflux and optimize brain distribution. nih.gov

Molecular Pharmacology and Receptor Interaction Research

GABAB Receptor Agonism and Related Mechanisms

Baclofen (B1667701) ethyl ester is the ethyl ester prodrug of baclofen. Prodrugs are inactive compounds that are metabolized into an active form within the body. The primary mechanism of action is therefore understood through the activity of its parent compound, baclofen, a well-established agonist of the γ-aminobutyric acid (GABA) type B (GABAB) receptor. drugbank.comnih.gov The esterification is a chemical modification intended to alter physicochemical properties, such as lipophilicity, which may influence its absorption and distribution.

Specific quantitative data on the direct binding affinity (e.g., Ki or IC50 values) of Baclofen Ethyl Ester Hydrochloride to the GABAB receptor is not extensively documented in the reviewed scientific literature. Research has predominantly focused on the active metabolite, baclofen.

Studies on baclofen ester prodrugs have investigated their physicochemical properties. One such study determined the octanol-water distribution coefficient (log D) for a series of baclofen esters, which serves as a measure of lipophilicity.

Table 1: Physicochemical Properties of Baclofen Esters

Compound Log D Value
Baclofen Ethyl Ester 0.77
Baclofen Methyl Ester 0.48
Baclofen (parent) -0.96

Data sourced from studies on baclofen ester prodrugs.

Detailed investigations into the downstream signaling pathways specifically initiated by the direct binding of this compound are not described in the available research. The known downstream effects are attributed to the active form, baclofen, following its in vivo hydrolysis. The mechanisms described for baclofen involve the modulation of several key intracellular signaling cascades. drugbank.com

There is no specific research available that investigates the direct effect of this compound on adenylate cyclase activity. The agonism of its parent compound, baclofen, at GABAB receptors is known to lead to the inhibition of adenylate cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).

Specific studies examining the direct role of this compound in the activation of potassium channels have not been identified. The established mechanism for baclofen involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion influx and hyperpolarization of the neuronal membrane. drugbank.com

There is no available research detailing the direct modulation of voltage-gated calcium channels by this compound. The action of baclofen at presynaptic GABAB receptors is known to inhibit high-voltage-activated calcium channels, which suppresses the release of neurotransmitters. drugbank.com

Downstream Signaling Pathway Investigations in Cellular Models

Stereoselective Activity at GABAB Receptors

Scientific literature specifically addressing the stereoselective activity of this compound at GABAB receptors is not available. The stereoselectivity of the parent compound, baclofen, is well-documented, with the R-(-)-enantiomer being significantly more potent as a GABAB receptor agonist than the S-(+)-enantiomer. nih.gov This stereoselectivity is a critical aspect of its pharmacological activity. It is presumed that the stereochemistry of the baclofen core is the determinant of activity following the hydrolysis of the ester prodrug.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Baclofen
Baclofen Methyl Ester
R-(-)-Baclofen
S-(+)-Baclofen

Preclinical Pharmacological Investigations

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to characterizing the pharmacological properties of a compound at the cellular and molecular level. These studies provide insights into receptor interactions, effects on cellular excitability, and the underlying signal transduction pathways.

Receptor Functional Assays

Baclofen (B1667701) is a classical agonist for the γ-aminobutyric acid (GABA) type B receptor (GABABR), a metabotropic G-protein coupled receptor. mdpi.com The GABAB agonistic activity of racemic baclofen is primarily attributed to the R-(-)-enantiomer. mdpi.com The receptor itself is a heterodimer composed of GABAB1 and GABAB2 subunits, which must assemble to be functionally active. mdpi.com

In the quest for new chemical entities with specific GABAB receptor activity, various homologues of baclofen have been synthesized and evaluated. One area of investigation has been the synthesis of (R,S)-5-amino-3-arylpentanoic acid hydrochlorides. mdpi.com These studies have also involved the creation of ethyl ester hydrochlorides of these homologues. mdpi.com For instance, the catalytic hydrogenation of (E)-4-cyano-3-(2,4-dichlorophenyl)-2-butenoic acid ethyl ester results in the formation of (R,S)-5-amino-3-phenylpentanoic acid ethyl ester hydrochloride. mdpi.com

While specific functional assay data for Baclofen Ethyl Ester Hydrochloride is limited in publicly available literature, studies on related ester derivatives provide some context. For example, a study on various baclofen esters, including the ethyl ester, investigated their lipophilicity and affinity for the P-glycoprotein (P-gp) efflux pump. nih.gov This research is crucial for understanding the potential for these compounds to cross the blood-brain barrier. The study demonstrated a correlation between the lipophilicity of the ester derivatives and their affinity for P-gp. nih.gov

Table 1: Lipophilicity and P-gp Affinity of Baclofen and its Ester Derivatives

CompoundLog DP-gp Affinity (IC50, µM)
Baclofen-0.96Negligible
Baclofen Methyl Ester0.481300
Baclofen Ethyl Ester0.77Data Not Explicitly Provided for Ethyl Ester in this study
Baclofen 1-Propyl Ester1.31Data Not Explicitly Provided for 1-Propyl Ester in this study
Baclofen 2-Propyl Ester1.27290
Baclofen Butyl Ester1.42Data Not Explicitly Provided for Butyl Ester in this study

Data derived from a study on the lipophilicities of baclofen ester prodrugs. nih.gov

Cellular Electrophysiology Studies

The activation of GABAB receptors by agonists like baclofen leads to distinct changes in neuronal excitability. These effects are primarily mediated through the modulation of ion channels. nih.gov Postsynaptic GABAB receptor activation typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This results in an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a consequent inhibitory effect on neuronal firing. nih.gov

Signal Transduction Pathway Analysis

The signaling cascade initiated by baclofen binding to the GABAB receptor is a hallmark of G-protein coupled receptor activation. The GABAB receptor is coupled to inhibitory G-proteins, specifically of the Gαi/o subtype. mdpi.com Upon agonist binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase activity. mdpi.com This, in turn, results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com

This pathway is a key component of the presynaptic inhibition mediated by baclofen, as the reduction in cAMP can prevent vesicle fusion and subsequent neurotransmitter release. mdpi.com Postsynaptically, the activation of G-proteins can also directly gate ion channels, such as the aforementioned GIRK channels, through a membrane-delimited pathway. nih.gov Some evidence also suggests the involvement of second messenger pathways, such as those involving arachidonic acid, in the activation of potassium channels by baclofen in certain neurons. nih.gov

Animal Models for Investigating Mechanisms of Action

Animal models are indispensable for understanding the physiological and behavioral consequences of a compound's pharmacological activity in a complex biological system.

Neurophysiological Studies in Specific Brain Regions (e.g., Amygdala, Ventral Tegmental Area)

The amygdala and the ventral tegmental area (VTA) are critical brain regions involved in fear, anxiety, and reward processing, and are known to be modulated by the GABAergic system.

Studies investigating the effects of baclofen in the amygdala have shown that it can influence fear extinction. nih.gov Research in animal models of fear conditioning demonstrated that systemic administration of baclofen can impair the extinction of cued fear. nih.gov This effect was associated with an increase in the protein levels of the GABAB2 receptor subunit in the amygdala, suggesting that alterations in GABAB receptor expression may underlie the behavioral effects. nih.gov

In the VTA, a key component of the brain's reward circuitry, baclofen has been shown to modulate the activity of dopamine (B1211576) neurons. nih.gov Site-specific microinjections of baclofen into the anterior VTA have been found to reduce binge-like ethanol (B145695) intake in animal models. nih.gov This suggests that GABAB receptor activation in this region can attenuate the reinforcing properties of substances like alcohol. nih.gov

Investigation of Plastic Effects on Brain Systems After Chronic Preclinical Treatment

Chronic administration of GABAB receptor agonists can lead to adaptive changes in the brain, a phenomenon known as neuroplasticity. One area where this has been investigated is in the context of stroke recovery.

A study in a rat model of focal cerebral ischemia found that repeated administration of baclofen following the ischemic event promoted neuroplasticity and improved functional recovery. nih.gov Specifically, baclofen treatment was associated with a significant increase in axonal sprouting in the ipsilesional motor cortex and striatum. nih.gov Furthermore, an enhancement of neurogenesis was observed in the peri-infarct region of baclofen-treated animals. nih.gov These plastic changes were correlated with better performance in motor function tests. nih.gov The study also noted that baclofen increased the amount of non-rapid eye movement (NREM) sleep, suggesting that the sleep-promoting effects of the drug may contribute to the observed neuroplasticity and functional recovery. nih.gov

Table 2: Effects of Repeated Baclofen Treatment on Neuroplasticity After Ischemia in Rats

ParameterEffect of Baclofen Treatment
Axonal Sprouting (Ipsilesional Motor Cortex and Striatum)Significantly Increased
Neurogenesis (Peri-infarct Region)Significantly Increased
Functional Motor RecoverySignificantly Improved
NREM SleepSignificantly Increased

Data from a study on the effects of baclofen on sleep, neuroplasticity, and recovery after stroke in rats. nih.gov

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography is the cornerstone for quantifying drugs and their prodrugs, like Baclofen (B1667701) Ethyl Ester Hydrochloride, within complex biological samples such as plasma, urine, or cerebrospinal fluid (CSF). These techniques excel at separating the analyte of interest from endogenous matrix components and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of baclofen and its ester prodrugs. The method's adaptability allows for various configurations to achieve optimal separation and detection. A common approach is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For the determination of baclofen, methods are often validated according to International Council for Harmonisation (ICH) guidelines. spectrabase.com These methods are designed to be simple, rapid, and reliable for routine analysis. nih.gov The mobile phase composition is a critical parameter, with typical mixtures including solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA) to control pH and improve peak shape. spectrabase.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, frequently reported around 220 nm or 225 nm. spectrabase.comnih.govsphinxsai.com The retention time for baclofen under specific conditions, for instance using a mobile phase of Methanol:Water:Acetic Acid (100:100:1), has been recorded at approximately 8.08 minutes. nih.gov

The principles for analyzing the parent drug, baclofen, are directly applicable to its ethyl ester prodrug, which would be quantified following extraction from the biological matrix.

Table 1: Examples of HPLC Conditions for Baclofen Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Reverse Phase C18 (25 cm x 4.6 mm, 5 µm) nih.gov Reverse Phase C18 (150x4.6mm, 5 µm) nih.gov Inertsil ODS 3V C18 (150 X 4.6 mm) spectrabase.com
Mobile Phase Methanol:Water:Acetic Acid (100:100:1 v/v) nih.gov Ammonium acetate buffer (pH 5.0):Methanol (40:60 v/v) nih.gov 0.1% TFA:Acetonitrile (65:35 v/v) spectrabase.com
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min nih.gov 0.6 mL/min spectrabase.com
Detection UV at 272 nm nih.gov UV at 220 nm nih.gov UV at 225 nm spectrabase.com

| Retention Time | 8.08 min nih.gov | 5.345 min nih.gov | Not Specified |

This table presents data from different studies and is for illustrative purposes; conditions are not directly comparable.

For enhanced sensitivity and selectivity, especially at the low concentrations found in biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is capable of accurately quantifying baclofen, its prodrugs, and metabolites in matrices like plasma, brain tissue, and CSF. nih.gov

Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to remove interferences. nih.gov A deuterated internal standard, such as baclofen-d4, is often used to compensate for matrix effects and variations in extraction recovery, ensuring accurate quantification. nih.gov The analysis is frequently performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by tracking a specific precursor-to-product ion transition for the analyte. For instance, a validated LC-MS/MS method for baclofen and its metabolites in human plasma and CSF demonstrated linearity from 1 to 1500 ng/mL for baclofen. The lower limit of quantification (LLOQ) can be as low as 0.25 ng/mL in rat plasma and brain samples. nih.gov

Baclofen possesses a single stereogenic center and is typically administered as a racemic mixture. However, the pharmacological activity resides primarily in the (R)-(-)-enantiomer. This necessitates the development of stereoselective analytical methods to quantify the individual enantiomers (stereoisomers). Enantiospecific HPLC is a key technique for this purpose.

Two main approaches are used for the chiral separation of baclofen:

Direct Separation: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, a Crownpak CR(+) column has been successfully used for the enantioselective analysis of baclofen. ijprajournal.com

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. researchgate.netchemicalbook.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel or C18). researchgate.netchemicalbook.com For example, baclofen enantiomers can be converted to their butyl esters and then derivatized with S-(+)-naproxen chloride. The resulting diastereomeric amides are then separated by HPLC with fluorescence detection. researchgate.net

These methods are crucial for pharmacokinetic studies that investigate potential differences in the absorption, distribution, metabolism, and excretion of the individual stereoisomers of baclofen and its prodrugs.

Spectroscopic Methods for Research Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of chemical compounds like Baclofen Ethyl Ester Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For baclofen, NMR chemical shifts have been studied to understand its structure and interaction with other molecules. researchgate.net While a specific experimental spectrum for this compound is not publicly detailed, commercial suppliers confirm its identity using techniques including ¹H-NMR at 400 or 500 MHz. klivon.com The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the butanoate backbone, and the protons of the chlorophenyl ring.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of baclofen shows characteristic absorption bands corresponding to the N-H stretching of the amine group (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and the C=O stretching of the carboxylic acid group (near 1700 cm⁻¹). researchgate.net For this compound, a strong absorption band corresponding to the ester carbonyl (C=O) group would be a key identifying feature, typically appearing around 1735 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study compounds containing chromophores. Baclofen exhibits a characteristic UV absorption maximum (λmax) at approximately 220 nm in aqueous or acidic solutions. ijprajournal.comrjpbcs.com This absorbance is due to the electronic transitions within the chlorophenyl ring. This technique is often used for quantitative analysis in HPLC systems.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) of baclofen identifies a precursor ion [M+H]⁺ at an m/z of 214.0629. nih.gov A key feature in the mass spectrum of any chloro-containing compound like baclofen and its derivatives is the characteristic isotopic pattern of chlorine ([M+H:³⁵Cl]⁺ and [M+H:³⁷Cl]⁺), which differ by approximately 2 m/z units. nih.gov For this compound, the molecular formula is C₁₂H₁₆ClNO₂·HCl. klivon.com

Application of Simulation Software for Analytical Method Optimization (e.g., DryLab)

Modern analytical method development frequently employs simulation software to expedite the optimization process, reduce the number of experiments required, and enhance method robustness. researchgate.netmd-scientific.dkmolnar-institute.com DryLab® is a prominent example of such software, used for modeling HPLC separations and predicting optimal chromatographic conditions. md-scientific.dkmolnar-institute.com The software uses data from a small, defined set of initial experiments (typically 2 to 12 runs) to generate multi-dimensional resolution models. md-scientific.dkmolnar-institute.com These models predict retention times and peak separations under a vast range of conditions, allowing researchers to identify the most robust operating parameters without extensive laboratory work. researchgate.netmd-scientific.dk

In the context of this compound, DryLab® was instrumental in optimizing an RP-HPLC method for the simultaneous determination of baclofen and ten of its ester and carbamate (B1207046) prodrugs. nih.gov The goal was to achieve a chromatographic resolution (Rs) of greater than 1.5 for all compounds, ensuring baseline separation. nih.gov By modeling variables such as gradient time and temperature, the software can predict the optimal conditions to achieve this separation. researchgate.net This in-silico optimization is a powerful tool in prodrug research, where complex mixtures of the parent drug, various prodrugs, and their intermediates or degradants need to be resolved and quantified. nih.gov The software can also be used to perform in-silico robustness testing, evaluating the effect of small changes in multiple parameters on the critical resolution of the separation, further ensuring the final method is reliable for routine analysis. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Esterification and Other Derivatizations on GABAB Receptor Affinity and Selectivity

The development of baclofen (B1667701) derivatives, including its esters, is primarily driven by the goal of improving its pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Baclofen itself has limited central nervous system (CNS) availability when administered systemically nih.gov. Esterification of baclofen's carboxylic acid group to form compounds like Baclofen Ethyl Ester is a common prodrug strategy. The underlying principle is that the more lipophilic ester can more readily penetrate the CNS, where it is then hydrolyzed by endogenous esterases back to the active parent compound, baclofen.

Structure-activity relationship (SAR) studies on a range of baclofen analogues reveal critical insights into the features necessary for potent and selective GABAB receptor agonism. Research indicates that the effects of baclofen are highly structure-specific, with the phenyl, amino, and carboxyl groups playing crucial roles in its binding to the GABAB receptor nih.gov.

Key findings from various derivatizations include:

Aromatic Ring Substitution : Mono-substitution on the aromatic ring with a halogen, particularly a para-chloro group as in baclofen, is considered optimal for GABAB receptor agonistic activity mdpi.com. Replacing the p-chlorophenyl moiety with other heteroaromatic rings like furan (B31954) or thiophene (B33073) has led to ligands with varying affinities, suggesting that electronic and lipophilic properties, not just steric effects, are crucial for binding nih.gov.

GABA Backbone Modification : Modifications to the γ-aminobutyric acid (GABA) backbone influence activity. For instance, the N-trifluoroacetyl analogue of baclofen has been synthesized and studied for its pharmacological profile researchgate.net.

Ester and Carbamate (B1207046) Prodrugs : A study that synthesized several baclofen prodrugs, including methyl, ethyl, propyl, and butyl esters, aimed to enhance CNS levels nih.gov. While these were designed for improved penetration, experimental results in rats showed that following an intraperitoneal dose of the ethyl ester, only trace amounts of baclofen were detected in brain tissue. In contrast, an ethyl carbamate derivative led to significant baclofen levels in the brain, suggesting it may be a more effective prodrug for CNS delivery than the simple ethyl ester nih.gov.

The following table summarizes the impact of various structural modifications on the GABAB agonistic activity of baclofen analogues.

Modification Site Derivative Type Impact on GABAB Receptor Activity Reference
Carboxylic Acid Ethyl EsterProdrug strategy to increase lipophilicity for CNS penetration. In vivo studies showed limited conversion to baclofen in the brain. nih.gov
Carboxylic Acid Ethyl CarbamateMore effective prodrug than the ethyl ester in delivering baclofen to the CNS in animal models. nih.gov
Aromatic Ring para-Chloro SubstitutionConsidered optimal for high agonistic activity at the GABAB receptor. mdpi.com
Aromatic Ring Phenyl (unsubstituted)Removal of the chlorine atom results in phenibut, which is a less potent GABAB agonist compared to baclofen. nih.gov
Aromatic Ring Heteroaromatic RingsSubstitution with rings like furan or thiophene results in varied affinities, highlighting the importance of electronic properties. nih.gov
Amino Group N-TrifluoroacetylCreates a derivative with a distinct pharmacological profile, indicating the amino group is a key site for modification. researchgate.net

Stereochemical Effects on Biological Activity and Disposition

Baclofen possesses a single chiral center at the C3 position of the butanoic acid chain, and its interaction with the GABAB receptor is highly stereospecific mdpi.com. The biological activity of racemic baclofen is almost exclusively attributed to one of its enantiomers.

The R-(-)-Enantiomer : The GABAB agonistic activity resides primarily in the R-(-)-enantiomer of baclofen mdpi.comnih.gov. This enantiomer is substantially more potent than its S-(+)-counterpart.

Comparative Potency : In radioligand binding assays, the difference in potency is stark. One study found that R-(–)-baclofen inhibits the binding of [³H]baclofen to GABAB receptors with an IC₅₀ of 0.015 µM, whereas S-(+)-baclofen inhibits binding with an IC₅₀ of 1.77 µM, representing a more than 100-fold difference in potency nih.gov.

Esterification of the carboxylic acid group, as in Baclofen Ethyl Ester Hydrochloride, does not alter the chiral center. Therefore, the stereochemical principles that govern the activity of the parent drug remain in full effect for the ester prodrug. The biological activity of Baclofen Ethyl Ester, once hydrolyzed to baclofen in the body, is dependent on the stereochemistry of the original compound. An ester synthesized from racemic baclofen will yield racemic baclofen upon hydrolysis, while an ester synthesized from the pure R-(-)-enantiomer will yield the highly active R-(-)-baclofen.

Computational Chemistry and Molecular Modeling for Baclofen Derivatives

Computational methods are powerful tools for understanding the structural basis of the activity of baclofen and its derivatives, providing insights that guide the design of new analogues with improved properties.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the key interactions that stabilize the complex nih.gov. For baclofen derivatives, docking studies have been performed on homology models of the GABAB receptor.

These simulations have revealed that the p-chlorophenyl ring of baclofen is critical for binding and is positioned within a specific aromatic pocket in the receptor's binding site nih.gov. This pocket is reportedly formed by the amino acid residues Tyr366 and Tyr395, and the binding is stabilized by aromatic-aromatic π-interactions between the ligand's ring and the tyrosine residues nih.gov. This finding from docking studies is consistent with SAR data, which underscores the importance of the p-chlorophenyl group for high affinity mdpi.comnih.gov. Such simulations are crucial for evaluating newly designed baclofen analogues and predicting their potential as GABAB receptor agonists researchgate.net.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For baclofen analogues, an integrated QSAR and molecular modeling study highlighted a strong correlation between specific electronic descriptors and GABAB receptor binding activity nih.gov.

Key findings from QSAR analyses include:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were found to be strongly correlated with biological activity nih.gov.

Aromatic Interactions : QSAR analysis confirmed that the ability of the aromatic moiety to participate in π-π stacking interactions is a distinguishing feature of the p-chlorophenyl group of baclofen, contributing significantly to its binding affinity nih.gov.

These models provide a theoretical framework for predicting the activity of novel derivatives and for understanding which structural features should be prioritized during drug design researchgate.net.

Predictive modeling for prodrugs like Baclofen Ethyl Ester focuses on forecasting their behavior in a biological system, including their absorption, distribution, and conversion to the active drug. While complex molecular dynamics simulations can be employed, simpler models often rely on key physicochemical properties.

For the ester prodrugs of baclofen, including the ethyl ester, relevant physicochemical properties such as lipophilicity (LogP) and aqueous solubility were characterized to predict their potential for CNS targeting nih.gov.

Lipophilicity (LogP) : A higher LogP value generally correlates with increased ability to cross the lipid-rich blood-brain barrier. Esterification increases baclofen's lipophilicity.

Aqueous Solubility : Adequate aqueous solubility is still necessary for a drug to be formulated and absorbed.

Hydrolysis Rate : The rate at which the ester is hydrolyzed back to baclofen is a critical parameter. An ideal prodrug is stable in the bloodstream but rapidly cleaved by esterases within the target tissue (e.g., the CNS). The development of specialized HPLC methods allows for the tracking of this hydrolysis in both in vitro and in vivo settings, providing essential data for predictive models of prodrug activation nih.gov.

The finding that the baclofen ethyl carbamate prodrug led to higher brain concentrations of baclofen than the ethyl ester prodrug demonstrates the utility of these predictive approaches in differentiating and selecting the most promising candidates for development nih.gov.

Future Directions and Emerging Research Areas

Development of Novel Baclofen (B1667701) Prodrugs with Enhanced Targeted Delivery

A primary obstacle in baclofen's efficacy is its limited ability to cross the blood-brain barrier (BBB). mdpi.com The development of novel prodrugs aims to overcome this by increasing the lipophilicity of the baclofen molecule, thereby facilitating its entry into the central nervous system (CNS). Esterification, the process of converting the carboxylic acid group of baclofen into an ester, is a key strategy in this endeavor. Baclofen ethyl ester is a direct result of this approach.

The modern "targeted-prodrug" approach further refines this by designing molecules that can be actively transported across biological membranes, including the intestinal wall and the BBB. mdpi.com A notable example is arbaclofen (B1665165) placarbil, a prodrug of the active R-isomer of baclofen. nih.govresearchgate.net This compound was engineered to be absorbed via the monocarboxylate type 1 transporter (MCT-1), a high-capacity nutrient transporter present throughout the intestine. nih.govresearchgate.net This design not only enhances absorption but also allows for more sustained exposure to the active drug. researchgate.net Research in this area continues to explore different prodrug moieties to optimize CNS penetration and ensure efficient conversion to R-baclofen by enzymes like human carboxylesterase-2. nih.gov

ProdrugDesign StrategyKey Advantage
Baclofen Ethyl Ester Esterification to increase lipophilicity.Potential for improved passive diffusion across the BBB.
Arbaclofen Placarbil Designed for active transport via MCT-1.Enhanced and sustained absorption throughout the intestine. nih.govresearchgate.net

Exploration of Allosteric Modulators of GABAB Receptors in Conjunction with Baclofen Derivatives

A promising therapeutic strategy involves the combination of GABAB receptor agonists, like baclofen and its derivatives, with positive allosteric modulators (PAMs). nih.gov Unlike direct agonists that activate the receptor's primary binding site, PAMs bind to a different (allosteric) site and enhance the effect of the body's natural neurotransmitter, GABA, or other agonists. nih.gov

This synergistic approach could allow for lower doses of baclofen derivatives, potentially reducing the side effects and the development of tolerance often associated with long-term agonist therapy. nih.gov Research has shown that PAMs can significantly increase the potency and efficacy of GABAB agonists. nih.gov These modulators are thought to induce a more significant therapeutic response precisely when and where it is physiologically needed, offering a more nuanced approach compared to the constant receptor activation by an agonist alone. nih.gov The anxiolytic effects of baclofen have been observed in some studies, and the use of PAMs may offer a way to harness these benefits with a more favorable side-effect profile. nih.gov

Research into Receptor Subtype Specificity and Ligand Design

The GABAB receptor is a complex structure, a heterodimer composed of GABAB1 and GABAB2 subunits. mdpi.com Further complexity arises from the existence of splice variants of the GABAB1 subunit, namely GABAB1a and GABAB1b. The differential distribution of these subtypes throughout the nervous system suggests they may have distinct physiological roles. This opens the door for the design of ligands with greater receptor subtype specificity, which could lead to more targeted therapies with fewer off-target effects. nih.gov

While baclofen itself does not show significant subtype selectivity, future drug design efforts will likely focus on creating molecules that preferentially bind to specific receptor subtypes. nih.govresearchgate.net For instance, if the antispastic effects are mediated by one subtype and unwanted side effects by another, a selective ligand could maximize therapeutic benefit while minimizing adverse reactions. This requires a detailed understanding of the structural nuances between the receptor subtypes to inform rational ligand design. nih.gov

Integration of Omics Technologies in Understanding Prodrug Mechanisms

The suite of "omics" technologies—genomics, proteomics, and metabolomics—provides powerful, high-throughput tools to unravel the complex biological interactions of prodrugs like baclofen ethyl ester hydrochloride. nih.gov These technologies offer a systems-level view of how a drug affects a biological system. nih.gov

Genomics can identify genetic variations in enzymes responsible for converting the prodrug to its active form, potentially explaining inter-individual differences in drug response.

Proteomics helps in identifying the specific proteins, such as esterases, that are involved in the metabolism of the prodrug in various tissues. nih.gov

Metabolomics provides a snapshot of the metabolic fate of the prodrug and its influence on endogenous metabolic pathways. nih.gov

By integrating these approaches, researchers can build a comprehensive picture of a prodrug's mechanism of action, from its absorption and distribution to its metabolism and target engagement. nih.gov This detailed understanding is crucial for the development of safer and more effective drugs and for advancing personalized medicine. nih.gov

Q & A

Q. What are the key synthetic pathways for Baclofen Ethyl Ester Hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via esterification of baclofen, a GABAB receptor agonist. One pathway involves starting with 4-chlorocinnamic acid ethyl ester. Nitromethane is added in the presence of a base to form β-(4-chlorophenyl)-γ-nitrobutyric acid ethyl ester. Subsequent reduction with hydrogen over Raney nickel yields β-(4-chlorophenyl)-γ-aminobutyric acid ethyl ester, which is hydrolyzed to baclofen and further esterified to form the ethyl ester hydrochloride . Reaction conditions (e.g., catalyst type, temperature, and solvent polarity) critically influence intermediates’ stability and final yield. For instance, Raney nickel must be freshly prepared to ensure efficient nitro-group reduction.

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is the gold standard. A validated method uses:

  • Mobile phase : 0.05 M monobasic sodium phosphate and acetonitrile (80:20, v/v), pH adjusted to 3.5 with phosphoric acid.
  • Column : C18 (4.6 mm × 25 cm, 5 µm particle size).
  • Flow rate : 1.0 mL/min.
  • Detection : 220 nm.

Sample preparation : Dissolve the compound in water, filter (0.45 µm), and inject. Calibration curves (1–50 µg/mL) show linearity (R<sup>2</sup> > 0.999) with a limit of detection (LOD) of 0.2 µg/mL .

Advanced Research Questions

Q. How does esterification of baclofen influence its pharmacokinetic properties and blood-brain barrier (BBB) penetration?

Esterification enhances lipophilicity, improving BBB permeability compared to baclofen. In vivo studies in mice demonstrate that this compound exhibits a 2.5-fold higher brain-to-plasma ratio than baclofen. This is attributed to esterase-mediated hydrolysis in the brain, releasing active baclofen. However, ester stability varies across tissues, requiring optimization of dosing intervals to maintain therapeutic efficacy .

Q. What experimental models are suitable for evaluating the pharmacological effects of this compound?

  • In vivo models : Murine hypothermia assays (e.g., amphetamine-induced hypothermia) are sensitive to GABAB modulation. Intraperitoneal administration of this compound (2.5 mg/kg) potentiates hypothermia, with effects peaking at 30 minutes post-injection. Controls must include vehicle (e.g., saline adjusted to pH 5–6) to account for solvent effects .
  • In vitro models : Electrophysiological assays using rat cortical slices can assess GABAB receptor activation. Pre-incubation with the ester (10 µM) for 15 minutes before agonist application ensures sufficient tissue penetration.

Q. How should researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?

  • Storage parameters : Test temperatures (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (UV vs. dark).
  • Analytical endpoints : Monitor hydrolysis (free baclofen via HPLC), color changes (photodegradation), and pH shifts.
  • Data interpretation : Use the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated stability data (40°C). Refrigeration (4°C) in amber glass vials with desiccants typically extends stability to >6 months .

Data Contradiction and Methodological Challenges

Q. How can discrepancies in reported efficacy of this compound across in vivo studies be reconciled?

Variability often arises from:

  • Dose regimens : Higher doses (≥5 mg/kg) may saturate esterases, reducing active baclofen availability.
  • Species differences : Rat esterase activity is 30% lower than in mice, altering pharmacokinetics.
  • Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n < 10) to avoid false positives .

Recommended protocol : Standardize dosing (e.g., 2.5 mg/kg i.p.), include pharmacokinetic profiling (plasma/brain at 15, 30, 60 minutes), and validate assays with positive controls (e.g., unmodified baclofen).

Q. Tables

HPLC Parameters for this compound Analysis
Mobile Phase
Column
Flow Rate
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Retention Time
Linearity Range

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.